molecular formula C11H9F3O2 B6184808 (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis CAS No. 2624142-43-2

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis

Cat. No.: B6184808
CAS No.: 2624142-43-2
M. Wt: 230.2
InChI Key:
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Description

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis, is a synthetic organic compound characterized by its unique cyclobutane ring structure substituted with fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis, typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable fluorinated precursor.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol or cyclobutanal derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of new fluorinated materials with unique properties.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with fluorinated substrates.

    Biochemical Pathways: It can serve as a probe to investigate biochemical pathways involving fluorinated intermediates.

Medicine

    Drug Development: The compound’s unique structure and fluorine content make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Diagnostic Agents: Its fluorinated nature can be exploited in the development of diagnostic agents for imaging techniques such as positron emission tomography (PET).

Industry

    Materials Science: The compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis, exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (1r,3r)-1-(2,6-difluorophenyl)-3-chlorocyclobutane-1-carboxylic acid, cis
  • (1r,3r)-1-(2,6-difluorophenyl)-3-bromocyclobutane-1-carboxylic acid, cis
  • (1r,3r)-1-(2,6-difluorophenyl)-3-iodocyclobutane-1-carboxylic acid, cis

Uniqueness

Compared to its analogs, (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis, is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug design and materials science.

This comprehensive overview highlights the significance of this compound, in various scientific and industrial fields

Properties

CAS No.

2624142-43-2

Molecular Formula

C11H9F3O2

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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